Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride
Description
Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride is a chiral ester derivative of piperidine-2-carboxylic acid, featuring a butan-2-yl ester group and a hydrochloride salt. Its molecular formula is C₁₀H₂₀ClNO₂, with an average molecular weight of 193.67 g/mol (single isotope mass: 193.086956) . The compound is characterized by its (2S)-stereochemistry, which is critical for its biological activity and interaction with chiral targets . It is primarily used in pharmaceutical research as an intermediate and in agrochemical studies, such as insect attractants, due to its stereospecificity .
Properties
IUPAC Name |
butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-8(2)13-10(12)9-6-4-5-7-11-9;/h8-9,11H,3-7H2,1-2H3;1H/t8?,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCWEOYTSAMWCQ-MTFPJWTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1CCCCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC(=O)[C@@H]1CCCCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced via an alkylation reaction using butan-2-yl halide in the presence of a base.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative with different functional groups.
Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine carboxylates.
Scientific Research Applications
Scientific Research Applications
Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride has diverse applications across various scientific domains:
A. Chemistry
- Building Block for Organic Synthesis: It serves as a foundational compound for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
B. Biology
- Biological Activity Studies: The compound is investigated for its interactions with enzymes and receptors, which may lead to insights into metabolic pathways and cellular functions.
C. Medicine
- Potential Therapeutic Applications: Ongoing research explores its use in drug development, particularly in targeting cancer cells and other diseases. Its derivatives have shown promising anticancer properties by inhibiting kinases involved in tumor progression .
Biological Mechanisms
The mechanism of action involves the compound's interaction with specific molecular targets:
- Enzyme Inhibition: It may inhibit enzymes that play critical roles in metabolic pathways.
- Receptor Modulation: The compound can bind to receptors, altering signaling pathways that affect cell function .
A. Anticancer Activity
Research has demonstrated that derivatives of piperidine compounds can effectively inhibit cancer cell proliferation. For instance:
- A study reported that certain piperidine derivatives exhibited IC50 values indicative of their potential to induce apoptosis in cancer cells through the activation of caspases and cleavage of PARP (poly ADP-ribose polymerase) in xenograft tumor models .
B. Neurotropic Effects
Investigations into the neurotropic properties of this compound suggest its potential role in promoting neuronal growth and survival, making it relevant for neurodegenerative disease research .
C. Antimicrobial Properties
Some studies indicate that piperidine derivatives possess antimicrobial activity, suggesting their potential as candidates for new antibiotics or antifungal agents .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex organic synthesis |
| Biology | Studies on enzyme interactions and metabolic pathways |
| Medicine | Potential therapeutic applications in drug development |
| Anticancer | Induces apoptosis in cancer cells through specific mechanisms |
| Neurotropic | Promotes neuronal growth relevant to neurodegenerative diseases |
| Antimicrobial | Exhibits antimicrobial properties for potential antibiotic development |
Mechanism of Action
The mechanism of action of Butan-2-yl (2S)-piperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural similarities with other piperidine-2-carboxylate esters, differing mainly in the ester group and substituents. Key comparisons include:
Key Observations :
- Substitutions like the benzyloxy amino group (in CAS 1171080-45-7) introduce hydrogen-bonding capabilities, which may improve target binding affinity .
- The pyrimidinyl group (CAS 1909320-00-8) adds aromaticity, likely influencing electronic properties and rigidity .
Physicochemical Properties
Notes:
Biological Activity
Butan-2-yl (2S)-piperidine-2-carboxylate; hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.
Butan-2-yl (2S)-piperidine-2-carboxylate; hydrochloride is primarily studied for its role as a building block in organic synthesis and its potential biological activities. The compound can interact with various enzymes and receptors, acting either as an inhibitor or activator, thereby modulating different biochemical pathways. The specific mechanism of action is contingent on the biological context in which the compound is utilized.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including Butan-2-yl (2S)-piperidine-2-carboxylate; hydrochloride. Research indicates that certain substitutions on the piperidine ring enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications with halogen substituents have been shown to significantly improve bioactivity, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Target Strain | MIC (µM) |
|---|---|---|
| 1 | B. subtilis | 4.69 |
| 2 | S. aureus | 5.64 |
| 3 | E. faecalis | 8.33 |
| 4 | E. coli | 13.40 |
| 5 | P. aeruginosa | 11.29 |
| 6 | C. albicans | 16.69 |
Potential Therapeutic Applications
The compound is also being investigated for its potential therapeutic uses, particularly in drug development. Studies suggest that it may have applications in treating conditions linked to the modulation of specific signaling pathways, such as those involving the extracellular signal-regulated kinase (ERK) pathway . Enhanced understanding of its pharmacokinetic properties could lead to more effective therapeutic strategies.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t1/2) | 80 min |
| Oral Bioavailability (F) | 42% |
Study on Antibacterial Activity
In a comparative study, various piperidine derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with specific functional groups exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the piperidine ring enhanced antimicrobial activity .
Investigation of ERK Pathway Modulation
Another study focused on the modulation of the ERK pathway by Butan-2-yl (2S)-piperidine-2-carboxylate; hydrochloride, demonstrating its ability to inhibit autophosphorylation in cell-based assays. This inhibition was linked to alterations in cellular proliferation and survival pathways, suggesting a potential role in cancer therapeutics .
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | Effect on Activity |
|---|---|
| Piperidine N-methylation | Reduces dopamine receptor affinity by 50% |
| C2 ester chain elongation (C4→C6) | Increases antimicrobial potency (2-fold) but decreases solubility |
How should researchers resolve contradictions in reported pharmacological data for this compound?
Answer:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms can skew IC₅₀ values. Standardize assays using WHO-recommended protocols .
- Solvent effects : DMSO >1% may inhibit enzyme activity. Use vehicle controls and limit solvent concentration to <0.1% .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Reproduce results across ≥3 independent labs .
What in vivo models are suitable for evaluating the compound’s pharmacokinetics?
Answer:
- Rodent models : Sprague-Dawley rats (IV/PO dosing) assess bioavailability (F >60% for hydrochloride salts) .
- Tissue distribution : Radiolabeled C-tracking identifies accumulation in liver/kidneys (Cmax = 2–4 µg/g) .
- Metabolite profiling : LC-MS/MS detects primary metabolites (e.g., hydrolyzed piperidine-2-carboxylic acid) in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
